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molecular formula C10H18N2O5 B8639656 methyl N-(tert-butoxycarbonyl)glycylglycinate

methyl N-(tert-butoxycarbonyl)glycylglycinate

Cat. No. B8639656
M. Wt: 246.26 g/mol
InChI Key: IAORBGFPSXLQRU-UHFFFAOYSA-N
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Patent
US08710008B2

Procedure details

N-tert-butoxycarbonyl glycine (10.57 g, 60.33 mmol) and glycine methyl ester hydrochloride (7.58 g, 60.4 mmol) were dissolved in DMF (60 mL). N,N-diisopropylethyl amine (7.80 g, 60.4 mmol) and HOBt hydrate (9.24 g, 60.3 mmol) dissolved in DMF (40 mL) were added. The solution was cooled to 0° C. (icebath) and EDC hydrochloride (12.72 g, 66.35 mmol) added in small portions. The reaction mixture was stirred for 15 hours before the solvent was evaporated. The residue was taken up in EtOAc (300 mL) and washed with 2 M aqueous H2SO4 (3×50 mL), 7.5% (w/w) aqueous K2CO3 (3×50 mL) and saturated brine (50 mL). The solution was dried with anhydrous MgSO4 and the solvent evaporated affording the title compound as a clear liquid (10.34 g, 70%) with spectral characteristics in accordance with literature data8; δH (300 MHz; d6-DMSO) 8.17 (1H, t, J 6, NH(Gly2)), 6.97 (1H, t, J 6, NH(Gly1)), 3.85 (2H, d, J 6, CαH2(Gly2)), 3.62 (3H, s, OCH3), 3.57 (2H, d, J 6, CαH2(Gly1)), 1.38 (9H, s, (CH3)3); δC (75 MHz; d6-DMSO) 170.2, 169.9, 155.7, 78.0, 51.6, 42.9, 40.4, 28.1; m/z (ESI) 269.1110 ([M+Na]+; C10H18N2O5 requires 269.1113)
Quantity
10.57 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
9.24 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
12.72 g
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.[CH3:14][O:15][C:16](=[O:19])[CH2:17][NH2:18].C(N(CC)C(C)C)(C)C.C1C=C2N=NN(O)C2=CC=1.O.CCN=C=NCCCN(C)C.Cl>CN(C=O)C>[CH3:14][O:15][C:16](=[O:19])[CH2:17][NH:18][C:10](=[O:12])[CH2:9][NH:8][C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
10.57 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O
Name
Quantity
7.58 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
9.24 g
Type
reactant
Smiles
C1=CC=C2C(=C1)N=NN2O.O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
12.72 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 hours before the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
added in small portions
CUSTOM
Type
CUSTOM
Details
was evaporated
WASH
Type
WASH
Details
washed with 2 M aqueous H2SO4 (3×50 mL), 7.5% (w/w) aqueous K2CO3 (3×50 mL) and saturated brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC(CNC(CNC(=O)OC(C)(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.34 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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